molecular formula C8H8ClN3O B1458056 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1226804-02-9

4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No. B1458056
M. Wt: 197.62 g/mol
InChI Key: KYBINFJRIXEZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClN3O . The compound has a complex structure with an imidazole ring fused to a pyridine ring . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 197.62 .

Scientific Research Applications

Efficient Synthesis and Analogues

One notable research avenue is the development of efficient synthesis methods for this compound and its analogues. For instance, Vaid et al. (2012) achieved an efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its 7-substituted analogues, demonstrating the process on a 100g scale to obtain high purity yields. This methodology provides a foundation for the large-scale production of these compounds, which could be crucial for further pharmaceutical applications (Vaid et al., 2012).

Novel Scaffold for Kinase Research

Another significant application is the use of this compound as a novel scaffold in kinase research. Cheung et al. (2001) reported the synthesis of derivatives of pyrrolo[2,3-d]pyrimidin-6-one, highlighting its potential as a new scaffold for kinase research areas. This suggests the compound's relevance in developing kinase inhibitors, which are a significant focus in cancer therapy and other diseases (Cheung et al., 2001).

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines demonstrating in vitro antimicrobial activities. Such studies indicate the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (Abdel-rahman et al., 2002).

Anticancer Drug Leads

Furthermore, compounds derived from pyrrolo[2,3-d]pyrimidin-6-one have been investigated for their potential as anticancer drug leads. For example, a study by Santana et al. (2020) on chromene derivatives suggested that certain stereoisomers could act as DNA intercalators, qualifying as potential leads for developing new anticancer drugs. This highlights the broader applicability of the chemical framework in medicinal chemistry and drug discovery (Santana et al., 2020).

Future Directions

The global market for this compound is expected to grow at a compound annual growth rate of 5.16% from 2022 to 2028 . This suggests that there is increasing interest in this compound and its potential applications.

properties

IUPAC Name

4-chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-8(2)4-5(9)10-3-11-6(4)12-7(8)13/h3H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBINFJRIXEZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(NC1=O)N=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 4
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 5
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 6
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.